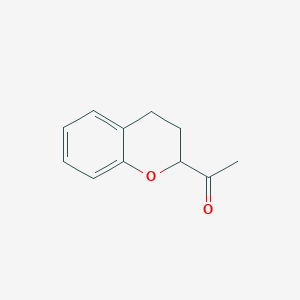

1-(3,4-dihydro-2H-1-benzopyran-2-yl)ethan-1-one

Description

1-(3,4-dihydro-2H-1-benzopyran-2-yl)ethan-1-one is an organic compound belonging to the class of benzopyrans. It is characterized by a benzopyran ring structure fused with an ethanone group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Properties

Molecular Formula |

C11H12O2 |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

1-(3,4-dihydro-2H-chromen-2-yl)ethanone |

InChI |

InChI=1S/C11H12O2/c1-8(12)10-7-6-9-4-2-3-5-11(9)13-10/h2-5,10H,6-7H2,1H3 |

InChI Key |

RKUBTKFLMDQAFI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1CCC2=CC=CC=C2O1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydro-2H-1-benzopyran-2-yl)ethan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxyacetophenone with an appropriate aldehyde in the presence of a base to form the benzopyran ring . The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydro-2H-1-benzopyran-2-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The benzopyran ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(3,4-dihydro-2H-1-benzopyran-2-yl)ethan-1-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-2H-1-benzopyran-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

3,4-Dihydro-2H-1-benzopyran-2-one: Shares a similar benzopyran ring structure but lacks the ethanone group.

2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl-: Contains additional methyl groups on the benzopyran ring.

3,4-Dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one: Features hydroxyl and methyl groups on the benzopyran ring

Uniqueness

1-(3,4-dihydro-2H-1-benzopyran-2-yl)ethan-1-one is unique due to its specific combination of a benzopyran ring with an ethanone group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Biological Activity

1-(3,4-dihydro-2H-1-benzopyran-2-yl)ethan-1-one, also known as 3,4-dihydrocoumarin, belongs to the class of organic compounds known as 3,4-dihydrocoumarins. These compounds have garnered attention due to their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

- IUPAC Name : 1-(3,4-dihydro-2H-1-benzopyran-2-yl)ethanone

- Molecular Formula : C₉H₈O₂

- Molecular Weight : 148.16 g/mol

- CAS Number : 119-84-6

Antioxidant Activity

Research indicates that 3,4-dihydrocoumarin exhibits significant antioxidant properties. A study evaluated its ability to scavenge free radicals using various assays.

The compound demonstrated a strong ability to neutralize reactive oxygen species (ROS), indicating potential applications in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

In vitro studies have shown that 3,4-dihydrocoumarin can inhibit the production of pro-inflammatory cytokines. For instance:

- Cytokine Inhibition : The compound reduced TNF-alpha and IL-6 levels in lipopolysaccharide (LPS)-stimulated macrophages by approximately 40% at a concentration of 50 µM.

This suggests that it may be beneficial in treating inflammatory conditions.

Antimicrobial Properties

The antimicrobial activity of 3,4-dihydrocoumarin has been assessed against various bacterial strains. The results are summarized in the table below:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 | |

| Escherichia coli | 75 | |

| Candida albicans | 100 |

These findings indicate that the compound possesses moderate antimicrobial activity, making it a candidate for further exploration in the development of new antimicrobial agents.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of 3,4-dihydrocoumarin in a mouse model of Alzheimer's disease. The results showed that treatment with the compound improved cognitive function and reduced amyloid-beta plaque accumulation in the brain.

Case Study 2: Skin Health Applications

Another study focused on the topical application of 3,4-dihydrocoumarin for skin inflammation. The results indicated a significant reduction in erythema and swelling in subjects treated with a cream containing the compound compared to a placebo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.